molecular formula C4H10N2O B8762512 N-methylpropionohydrazide

N-methylpropionohydrazide

Cat. No.: B8762512
M. Wt: 102.14 g/mol
InChI Key: AWTQOFSNPYKUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methylpropionohydrazide (IUPAC name: propanamide, N-methylhydrazide) is a hydrazide derivative characterized by a propionamide backbone with a methyl-substituted hydrazine group. Its molecular structure comprises a propionyl group (CH₃CH₂CO–) linked to a hydrazide (–NHNHCH₃), yielding the formula C₄H₁₀N₂O. This compound is part of the broader hydrazide family, which features applications in pharmaceutical synthesis, agrochemicals, and materials science. Hydrazides are commonly utilized as intermediates in the formation of hydrazones, semicarbazides, and heterocyclic compounds due to their nucleophilic reactivity .

Properties

Molecular Formula

C4H10N2O

Molecular Weight

102.14 g/mol

IUPAC Name

N-methylpropanehydrazide

InChI

InChI=1S/C4H10N2O/c1-3-4(7)6(2)5/h3,5H2,1-2H3

InChI Key

AWTQOFSNPYKUPP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Hydrazides

Key structural differences among hydrazide derivatives lie in their substituents and backbone chains, which influence reactivity and functionality.

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Substituents
N-Methylpropionohydrazide* C₄H₁₀N₂O Not provided 102.14 –NHNHCH₃, CH₃CH₂CO–
N'-Methyl-N'-phenylacetohydrazide C₉H₁₁N₂O 38604-70-5 163.20 –NHN(CH₃)Ph, CH₃CO–
3-(Dimethylamino)propanehydrazide C₅H₁₃N₃O 22636-79-9 131.18 –NHNH(CH₂)₂N(CH₃)₂
Phenylhydrazine hydrochloride C₆H₈N₂·HCl 59-88-1 144.60 –NHNH₂Ph, HCl salt

*Inferred structure based on nomenclature principles .

  • Substituent Effects : The methyl group on the hydrazide nitrogen reduces basicity compared to unsubstituted hydrazides like phenylhydrazine, which features a phenyl group .

Physicochemical Properties and Functional Implications

  • Solubility : Methyl substitution enhances solubility in organic solvents compared to phenylhydrazine, which is water-soluble as a hydrochloride salt .
  • Thermal Stability: Aliphatic hydrazides like this compound are less thermally stable than aromatic derivatives (e.g., phenylhydrazine) due to weaker resonance stabilization.
  • Reactivity : The methyl group reduces nucleophilicity relative to primary hydrazides, slowing condensation reactions with carbonyl compounds .

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